Butylparaben-13C6 (CAS: 1416711-53-9) is a stable isotope-labeled internal standard utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Featuring six carbon-13 atoms incorporated directly into its phenolic ring, this compound provides a precise +6 Da mass shift relative to native butylparaben. In procurement and assay design, it is selected to guarantee quantitative accuracy in complex matrices—such as human urine, wastewater, and cosmetic formulations—by acting as an exact structural surrogate that mimics the physicochemical behavior, extraction recovery, and ionization efficiency of the target analyte without the isotopic exchange vulnerabilities of deuterated alternatives [1].
Procuring cheaper deuterated analogs (e.g., Butylparaben-d4) or relying on structural analogs introduces vulnerabilities in high-throughput LC-MS/MS workflows. Deuterated compounds frequently exhibit a chromatographic isotope effect (CIE) in reversed-phase liquid chromatography, causing them to elute slightly earlier than the native analyte. In modern UHPLC methods with extremely narrow peak widths, a 1- to 3-second retention time shift exposes the internal standard to a different co-eluting matrix background, compromising its ability to accurately correct for ion suppression [1]. Furthermore, non-isotopic external calibration fails to account for analyte losses during solid-phase extraction (SPE). By utilizing the chemically inert 13C6-labeled ring, Butylparaben-13C6 ensures exact co-elution and absolute resistance to hydrogen-deuterium (H/D) exchange, preventing the quantification errors associated with generic substitutes [1].
In reversed-phase UHPLC separations, deuterium-labeled standards often separate from their native counterparts due to differences in hydrophobicity caused by the C-D bond. Butylparaben-13C6 eliminates this artifact, ensuring exact co-elution with native butylparaben. This temporal alignment is critical for ensuring the standard and analyte experience the exact same ionization environment in the MS source [1].
| Evidence Dimension | Retention Time Shift (ΔRT) vs. Native Analyte |
| Target Compound Data | ΔRT < 0.01 seconds (Exact co-elution) |
| Comparator Or Baseline | Butylparaben-d4 (ΔRT = 1.0 - 3.0 seconds earlier elution) |
| Quantified Difference | 100% elimination of chromatographic isotope shift |
| Conditions | Reversed-phase UHPLC-MS/MS using C18 columns |
Exact co-elution guarantees that the internal standard and native analyte undergo identical ion suppression, enabling accurate matrix effect correction.
When analyzing complex environmental or biological samples, matrix components severely suppress the analyte signal. Using Butylparaben-13C6 as an internal standard mathematically neutralizes these fluctuations, restoring quantitative accuracy to baseline levels, whereas external calibration fails to correct for these dynamic signal losses [1].
| Evidence Dimension | Quantitative Accuracy (Relative Recovery) in Wastewater |
| Target Compound Data | 98% - 102% corrected recovery |
| Comparator Or Baseline | External Calibration / Non-isotopic IS (45% - 60% recovery) |
| Quantified Difference | Up to 57% improvement in absolute quantitative accuracy |
| Conditions | Electrospray ionization (ESI) negative mode in raw wastewater extracts |
Allows laboratories to bypass extensive sample clean-up steps, saving processing time and reducing procurement costs for extraction consumables.
The +6 Da mass shift provided by the 13C6 label places the internal standard's precursor ion well outside the natural isotopic envelope of native butylparaben. This prevents false-positive signals or baseline elevation that occurs when using +3 Da or +4 Da labeled standards in samples with highly concentrated native analytes [1].
| Evidence Dimension | Precursor Ion Mass Shift (Δm/z) |
| Target Compound Data | +6 Da shift (m/z 199 for [M-H]-) |
| Comparator Or Baseline | Butylparaben-d4 (+4 Da shift) |
| Quantified Difference | 2 Da wider isolation margin, reducing M+4 natural isotope interference to 0% |
| Conditions | Triple quadrupole mass spectrometry (QqQ) MRM monitoring |
Ensures strict regulatory compliance and zero background interference in assays requiring a wide dynamic range of quantification.
Butylparaben-13C6 is a highly reliable internal standard for quantifying paraben exposure in human urine and serum. Because urine matrices vary wildly in salt and organic content between patients, the exact co-elution of the 13C6 standard ensures that severe, patient-specific ion suppression is accurately normalized, preventing false exposure readings in epidemiological studies [1].
In environmental monitoring of wastewater treatment plant (WWTP) effluents, samples contain high levels of humic acids and surfactants that destroy ionization efficiency. Procuring Butylparaben-13C6 allows environmental testing labs to achieve reliable ng/L (ppt) limits of quantification (LOQ) using online solid-phase extraction (SPE) LC-MS/MS, without the data loss associated with deuterated standard retention shifts [2].
For industrial QA/QC laboratories testing lipid-rich cosmetics or complex food matrices for restricted paraben preservatives, extraction recoveries often fluctuate. Spiking Butylparaben-13C6 prior to sample preparation automatically corrects for physical analyte loss during aggressive lipid precipitation or LLE, ensuring that reported concentrations meet stringent international regulatory thresholds[1].